molecular formula C16H25N5O2 B10863372 1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid hydrochloride

1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B10863372
M. Wt: 319.40 g/mol
InChI Key: DMCGNBAIRHKSKZ-UHFFFAOYSA-N
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Description

1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and an ethylpiperazine moiety. It is often used in research and development due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. This reaction is carried out at elevated temperatures (60-70°C) to yield the intermediate product, which is then further reacted to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H25N5O2/c1-2-19-7-9-21(10-8-19)16-17-11-14(12-18-16)20-5-3-13(4-6-20)15(22)23/h11-13H,2-10H2,1H3,(H,22,23)

InChI Key

DMCGNBAIRHKSKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O

Origin of Product

United States

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